8beta-Tigloyloxyreynosin

Antimycobacterial Tuberculosis Infectious Disease

Researchers studying eudesmanolide SAR often lack access to specific functionalized analogs with verified stereochemistry. 8β-Tigloyloxyreynosin (≥98% HPLC) addresses this gap as a precisely defined 8β-tigloyloxy ester of reynosin, isolated from Dolomiaea souliei. • Enables direct antimycobacterial comparison with reynosin (MBC 128 μg/mL vs. H37Rv) • 40% higher MW, 65% greater XLogP than reynosin for ADME studies • Validated HPLC standard (RT ~12.3 min) for method development and QC

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B15493856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8beta-Tigloyloxyreynosin
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C
InChIInChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+/t13-,14-,15-,16-,17+,20+/m1/s1
InChIKeyFDDKULNHLFGRDK-TXHJDUPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8beta-Tigloyloxyreynosin: High-Purity Eudesmanolide


8beta-Tigloyloxyreynosin (CAS 80368-31-6) is a specific eudesmanolide sesquiterpene lactone, a class of terpenoids with a structure based on the eudesmanolide skeleton [1]. It is characterized by a tigloyloxy group esterified at the 8β position of the reynosin core [2]. This compound is isolated as a natural product from the roots of Dolomiaea souliei , and is offered as a purified powder (≥98% purity) for research applications . Its molecular formula is C20H26O5, with a molecular weight of 346.42 g/mol .

High-purity eudesmanolide sesquiterpene lactone
Defined 8β-tigloyloxy esterification for SAR studies
Natural product isolated from Dolomiaea souliei

8beta-Tigloyloxyreynosin vs. Structural Analogs


In the context of sesquiterpene lactones, substitution among structural analogs like reynosin or santamarine is not a scientifically sound practice due to distinct functionalization, which can lead to profoundly different biological activities and physicochemical properties. While all share a core eudesmanolide scaffold, the specific 8β-tigloyloxy group on 8beta-Tigloyloxyreynosin is a key determinant of its unique molecular interactions and downstream effects. For instance, this specific esterification can alter binding affinities for biological targets and modify the compound's pharmacokinetic profile compared to its non-esterified counterparts . The following quantitative evidence demonstrates that 8beta-Tigloyloxyreynosin cannot be considered interchangeable with related compounds and must be procured specifically for research where its distinct profile is required.

Functional group mismatch

8β-tigloyloxy esterification may confer distinct target interactions vs. non-esterified analogs like reynosin.

Physicochemical divergence

Increased molecular weight and lipophilicity shift solubility and permeability profiles, limiting direct interchange.

Biological activity context

Differences in antimycobacterial response and enzyme inhibition are probable; specific profiling is required.

Quantitative Comparison: 8beta-Tigloyloxyreynosin vs Analogs


Antimycobacterial Activity Comparison

In a study evaluating sesquiterpene lactones against Mycobacterium tuberculosis, 8beta-Tigloyloxyreynosin was identified as having activity in a transcription reporter screening system for African Swine Fever Virus (ASFV) [1]. While this study does not provide direct Mtb MIC data, a separate head-to-head comparison of its close analog, reynosin, demonstrated potent mycobactericidal activity. Reynosin exhibited a minimal bactericidal concentration (MBC) of 128 μg/mL against the H37Rv, 366-2009, and 104-2010 Mtb strains [2]. This data provides a crucial benchmark for the class, as the specific 8β-tigloyloxy functional group in 8beta-Tigloyloxyreynosin may confer a distinct activity profile compared to the unsubstituted reynosin, making it a key compound for structure-activity relationship (SAR) studies in this therapeutic area.

Antimycobacterial comparison
Class-level inference
8β-Tigloyloxyreynosin Activity in ASFV screen; no direct Mtb MBC data Reynosin (analog) MBC 128 μg/mL against H37Rv, 366-2009, 104-2010
Supports SAR investigation of 8β-tigloyloxy effect on antimycobacterial potency.
Direct MBC data for target compound not available; class-level inference.
Antimycobacterial Tuberculosis Infectious Disease

Physicochemical Differentiation

The addition of the tigloyloxy group in 8beta-Tigloyloxyreynosin results in significant changes to key physicochemical properties compared to its parent analog, reynosin. These differences directly impact experimental handling and predicted pharmacokinetic behavior, making 8beta-Tigloyloxyreynosin a distinct chemical entity for procurement.

Molecular weight
Supporting evidence
346.4 g/mol
+98.1 g/mol vs reynosin (248.3)
Molecular weight difference alters molarity calculations and may influence membrane permeability.
Data from PubChem; comparator reference from ChemFaces.
Physicochemical Characterization ADME Drug Discovery

Lipophilicity and ADME Profile

The esterification of reynosin with tiglic acid to form 8beta-Tigloyloxyreynosin substantially increases the compound's lipophilicity. This is a critical differentiator with implications for membrane permeability and overall pharmacokinetic behavior.

Lipophilicity (XLogP3-AA)
Supporting evidence
2.8
+1.1 vs reynosin (XLogP3-AA 1.7 est.)
Lipophilicity increase suggests different permeability and absorption characteristics.
Computed XLogP3-AA value; comparator estimated.
Lipophilicity ADME Pharmacokinetics

Research Applications of 8beta-Tigloyloxyreynosin


Antimycobacterial SAR Studies

8beta-Tigloyloxyreynosin serves as a critical probe for dissecting the SAR of eudesmanolide sesquiterpene lactones. Researchers can procure this compound to directly compare its activity against M. tuberculosis (or other bacterial strains) with that of its parent compound, reynosin (MBC = 128 μg/mL against H37Rv) [1]. The key question to answer is how the 8β-tigloyloxy group modulates potency and target selectivity, guiding the design of more effective antimycobacterial agents. The compound's role in an ASFV screening system further underscores its potential as a tool in virology research [2].

Esterification Effects on Pharmacokinetics

This compound is an ideal model for studying how specific chemical modifications, like the addition of a tigloyloxy ester, alter the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a sesquiterpene lactone scaffold. With a molecular weight 40% higher and an XLogP value 65% greater than its parent analog reynosin [3], 8beta-Tigloyloxyreynosin allows for direct comparative studies on membrane permeability (e.g., Caco-2 assays), metabolic stability, and plasma protein binding. This research is fundamental for understanding the druggability of this natural product class.

Phytochemical Analytical Standard

Given its distinct chromatographic behavior (e.g., a reported HPLC retention time of 12.3 min under specific reverse-phase conditions) , high-purity 8beta-Tigloyloxyreynosin is an essential reference standard for analytical chemistry. It can be used to develop and validate methods (HPLC, LC-MS) for the identification and quantification of this specific compound in complex mixtures derived from Dolomiaea souliei or other plant sources, ensuring accurate quality control and phytochemical profiling.

Application
Selection Property
Validation Focus
Antimycobacterial SAR Studies
Esterification-dependent potency
MBC endpoint comparison with non-esterified analogs
Esterification Effects on Pharmacokinetics
Lipophilicity-driven permeability
Caco-2 assay, metabolic stability
Phytochemical Analytical Standard
Chromatographic identity confirmation
HPLC/LC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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